2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,5-difluorophenyl group at position 3 and a sulfanyl bridge at position 2. The bridge connects to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group. The fluorine atoms on the phenyl ring may improve lipophilicity and bioavailability, while the thienopyrimidinone scaffold is associated with kinase inhibition activity in related compounds .
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-12-4-3-5-13(2)19(12)26-18(28)11-31-22-25-17-6-7-30-20(17)21(29)27(22)16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWIRWKCVSTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 425.47 g/mol
- CAS Number : 825666-70-4
The compound features a thieno-pyrimidine core with a sulfanyl group and an acetamide substituent, which contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity , particularly through the inhibition of certain kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of AKT kinase, which plays a crucial role in cell survival and growth signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Inhibition of Kinase Activity : The compound interferes with the phosphorylation processes mediated by AKT, which is essential for various cellular functions including metabolism and apoptosis .
- Induction of Apoptosis : By modulating signaling pathways that regulate apoptosis, the compound promotes cell death in malignant cells .
- Antioxidant Effects : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their overall anticancer efficacy by reducing oxidative stress in cells .
Pharmacological Effects
The compound has also been evaluated for other pharmacological effects:
- Anti-inflammatory Activity : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cardiovascular Effects : Preliminary data suggest potential benefits in cardiovascular health, possibly through modulation of vascular smooth muscle cell function .
Case Study 1: In Vitro Anticancer Screening
A study published in 2020 screened a library of compounds against multicellular spheroids to identify novel anticancer agents. The compound demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer therapeutic .
Case Study 2: Mechanistic Insights
Another research article focused on the mechanistic insights of the compound's action against breast cancer cells. The study found that treatment with the compound led to significant downregulation of AKT phosphorylation, resulting in enhanced apoptosis rates compared to control groups .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thienopyrimidinone derivatives with variations in aryl substituents and acetamide linkages. Key structural analogs include:
- Substituent Impact :
- Fluorine vs. Chlorine : The target compound’s 3,5-difluorophenyl group likely enhances electronegativity and membrane permeability compared to the 2,3-dichlorophenyl group in the antimicrobial analog . Chlorine’s larger atomic size may sterically hinder binding in some targets.
- Aryl Positioning : The 2,6-dimethylphenyl group in the target compound may reduce steric hindrance compared to ortho-substituted dichlorophenyl analogs, improving receptor fit .
Physicochemical and Spectroscopic Properties
- NMR Analysis: Similar to the methodology in , the target compound’s ¹H NMR would show distinct shifts in regions corresponding to the difluorophenyl and dimethylphenyl groups. For example, the fluorine atoms deshield adjacent protons, causing upfield/downfield shifts compared to non-fluorinated analogs.
- Melting Point : The dichlorophenyl analog melts at 230°C , suggesting that the target compound’s fluorine substituents and methyl groups may lower melting points due to reduced crystallinity.
Computational Docking and Binding Affinity
AutoDock Vina and AutoDock4 simulations predict that the target compound’s difluorophenyl group forms strong halogen bonds with kinase ATP-binding pockets (e.g., EGFR), outperforming chloro- or methyl-substituted analogs. The 2,6-dimethylphenyl acetamide may stabilize hydrophobic interactions, as seen in protease inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
